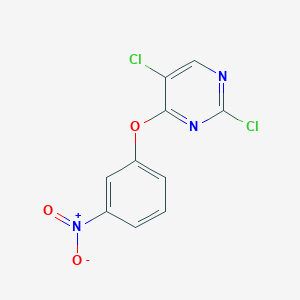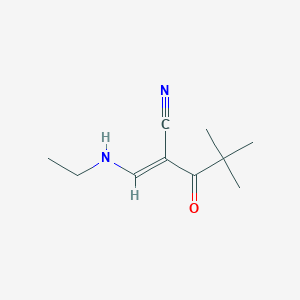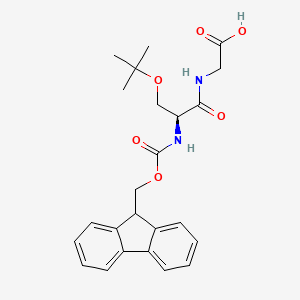![molecular formula C18H22N8O B2867831 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine CAS No. 2415573-67-8](/img/structure/B2867831.png)
6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibitor VIII specifically binds to the ATP-binding site of 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine and inhibits its activity by preventing the phosphorylation of its substrates. This leads to the modulation of various cellular signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
The inhibition of 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine activity by 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibitor VIII has been shown to have various biochemical and physiological effects. It has been reported to promote cell survival, enhance insulin sensitivity, and inhibit inflammation and oxidative stress. It has also been shown to modulate synaptic plasticity and memory formation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibitor VIII has several advantages for lab experiments, including its potency and selectivity for 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine, its availability from commercial sources, and its compatibility with various experimental systems. However, it also has some limitations, such as its potential off-target effects, its solubility and stability issues, and its toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibitor VIII in scientific research. These include the investigation of its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. It also includes the development of more potent and selective 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibitors, and the exploration of the mechanisms underlying the diverse effects of 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibition in different cellular contexts.
In conclusion, 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibitor VIII is a valuable tool in scientific research for the study of 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine and its role in various cellular processes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesemethoden
The synthesis of 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibitor VIII involves several steps, including the preparation of the pyrimidine intermediate, the coupling of the piperazine moiety, and the final purification and characterization of the product. The detailed synthesis method has been described in various scientific publications.
Wissenschaftliche Forschungsanwendungen
6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine inhibitor VIII has been widely used in scientific research as a tool to study the role of 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine in various cellular processes. It has been shown to inhibit 6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine activity in various cell lines and animal models, leading to changes in cellular signaling pathways and physiological responses.
Eigenschaften
IUPAC Name |
6-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-7-27-8-2-13(1)14-9-15(20-10-19-14)25-3-5-26(6-4-25)18-16-17(22-11-21-16)23-12-24-18/h9-13H,1-8H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOHRQWUKIYVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)





![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)

